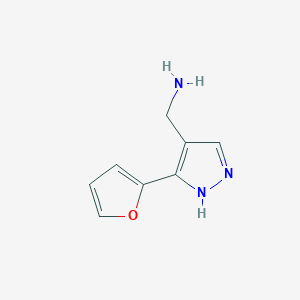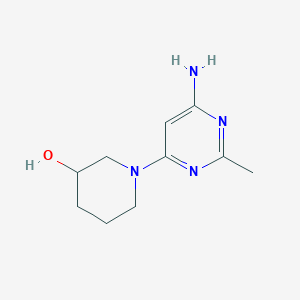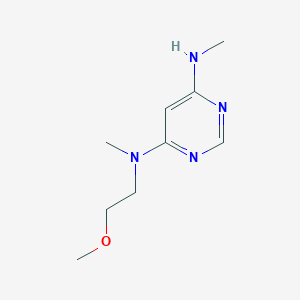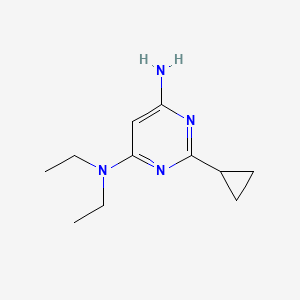![molecular formula C11H18ClNO2 B1493172 2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one CAS No. 2098049-56-8](/img/structure/B1493172.png)
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one
Descripción general
Descripción
2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, also known as 2-chloro-1-(3a-methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one, is a small molecule that has been studied extensively in the scientific and medical fields. It is a synthetic compound that has been used in various research applications and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Scaffolding
Heterocyclic compounds, such as hexahydro-2H-thieno[2,3-c]pyrrole derivatives, have been explored as low molecular weight polar scaffolds for constructing compound libraries in drug discovery. These scaffolds can be utilized in the search for new drugs, demonstrating the potential of similar structures for medicinal chemistry applications (Yarmolchuk et al., 2011).
Synthetic Methodologies
The synthesis and transformation of related heterocyclic compounds provide valuable methodologies for creating complex molecules. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through rearrangement of chlorinated pyrrolidin-2-ones has implications for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Catalysis
Palladium(II) complexes of (pyridyl)imine ligands, including methoxy-containing compounds, act as catalysts for the methoxycarbonylation of olefins. This process is crucial for producing esters, illustrating the compound's potential role in industrial catalysis (Zulu et al., 2020).
Molecular Electronics and Photonics
Compounds with heterocyclic structures are significant in the development of materials for molecular electronics and photonics. Their unique electronic and structural properties make them suitable for applications in nonlinear optics and electrooptic devices, which are critical in telecommunications and information processing (Facchetti et al., 2006).
Environmental and Biological Implications
Understanding the transformation and degradation pathways of chloro- and methoxy-substituted compounds is vital for assessing their environmental fate and biological effects. Studies on similar compounds, such as the reductive dechlorination of methoxychlor, provide insights into how these substances interact with biological systems and their potential environmental impact (Yim et al., 2008).
Propiedades
IUPAC Name |
1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-15-8-11-4-2-3-9(11)6-13(7-11)10(14)5-12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJBYGBLJXRUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1493098.png)






